A Comprehensive Technical Guide to 1-Boc-4-ethoxycarbonyl piperazine (CAS 219509-82-7): A Keystone Building Block in Modern Drug Discovery
A Comprehensive Technical Guide to 1-Boc-4-ethoxycarbonyl piperazine (CAS 219509-82-7): A Keystone Building Block in Modern Drug Discovery
This guide provides an in-depth analysis of 1-Boc-4-ethoxycarbonyl piperazine, a pivotal building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical and physical properties, synthesis, reactivity, and its significant applications, with a focus on the scientific principles that underpin its utility.
Introduction: The Strategic Importance of Asymmetrically Substituted Piperazines
The piperazine ring is a "privileged scaffold" in medicinal chemistry, frequently appearing in a vast array of therapeutic agents targeting the central nervous system, infectious diseases, and oncology.[1] Its prevalence stems from its ability to engage in multiple hydrogen bonding interactions, modulate acid-base properties, and enhance the aqueous solubility of drug candidates.[2] 1-Boc-4-ethoxycarbonyl piperazine (CAS 219509-82-7), also known as 1-tert-Butyl 4-ethyl piperazine-1,4-dicarboxylate, is a prime example of an asymmetrically functionalized piperazine that offers significant advantages in multi-step organic synthesis.
The strategic placement of two distinct carbamate protecting groups, the tert-butoxycarbonyl (Boc) group at the 1-position and the ethoxycarbonyl group at the 4-position, allows for selective deprotection and subsequent functionalization of either nitrogen atom. This orthogonal protection strategy is the cornerstone of its utility, enabling the controlled and directional synthesis of complex molecules.
Physicochemical and Spectroscopic Properties
Precise experimental data for 1-Boc-4-ethoxycarbonyl piperazine is not extensively reported in publicly available literature. However, based on data from suppliers and analysis of closely related structures, we can compile a comprehensive profile.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 219509-82-7 | N/A |
| IUPAC Name | 1-tert-Butyl 4-ethyl piperazine-1,4-dicarboxylate | N/A |
| Molecular Formula | C₁₂H₂₂N₂O₄ | [3] |
| Molecular Weight | 258.31 g/mol | [3] |
| Appearance | Expected to be a colorless to light yellow oil or low melting solid | Inferred from related compounds |
| Boiling Point | Predicted: >200 °C | Inferred from related compounds |
| Solubility | Soluble in most organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol) | General chemical knowledge |
Spectroscopic Characterization (Predicted and Inferred)
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl and tert-butyl groups, as well as the piperazine ring protons.
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Ethyl group: A triplet around 1.2 ppm (CH₃) and a quartet around 4.1 ppm (CH₂).
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tert-Butyl group: A singlet around 1.4 ppm (C(CH₃)₃).
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Piperazine ring protons: A set of multiplets between 2.4 and 3.6 ppm. The asymmetry of the molecule would lead to distinct signals for the protons adjacent to the N-Boc and N-COOEt groups.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR would display distinct resonances for each carbon atom in the molecule.
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Carbonyls: Two signals in the range of 154-170 ppm.
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tert-Butyl group: A signal around 80 ppm for the quaternary carbon and around 28 ppm for the methyl carbons.
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Ethyl group: Signals around 61 ppm (CH₂) and 14 ppm (CH₃).
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Piperazine ring carbons: Multiple signals in the 40-50 ppm range.
IR (Infrared) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the two carbonyl groups of the carbamates, typically in the region of 1680-1740 cm⁻¹.[2] C-H stretching vibrations from the alkyl groups would appear around 2850-3000 cm⁻¹.
Mass Spectrometry (MS): In an ESI-MS experiment, the molecule would be expected to show a prominent ion corresponding to its protonated form [M+H]⁺ at m/z 259.16.
Synthesis and Reactivity: A Tale of Two Protecting Groups
The synthesis of 1-Boc-4-ethoxycarbonyl piperazine and its subsequent reactions are governed by the differential reactivity of the Boc and ethoxycarbonyl protecting groups.
General Synthetic Approach
A common strategy for synthesizing asymmetrically substituted piperazines involves a stepwise functionalization of piperazine itself.
Figure 1: General Synthetic Pathway. A two-step synthesis of the target compound.
Step-by-Step Protocol (Illustrative):
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Monoprotection of Piperazine: Piperazine is reacted with one equivalent of di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane or tetrahydrofuran. Careful control of stoichiometry is crucial to maximize the yield of the mono-Boc protected intermediate.
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Acylation of N-Boc-piperazine: The resulting N-Boc-piperazine is then acylated with ethyl chloroformate in the presence of a base, such as triethylamine or diisopropylethylamine, to yield 1-Boc-4-ethoxycarbonyl piperazine.
The Orthogonal Reactivity Paradigm
The synthetic utility of this molecule lies in the ability to selectively remove one of the protecting groups while the other remains intact.
Figure 2: Selective Deprotection Pathways. Orthogonal removal of protecting groups.
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Boc Group Removal: The Boc group is labile under acidic conditions. Treatment with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an organic solvent selectively cleaves the Boc group, liberating the nitrogen at the 1-position for further functionalization, while the ethoxycarbonyl group remains.
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Ethoxycarbonyl Group Removal: The ethoxycarbonyl group can be removed under basic conditions through saponification (e.g., using lithium hydroxide or sodium hydroxide), followed by acidification. This process is generally harsher than Boc deprotection and can potentially affect other sensitive functional groups in the molecule.
This differential reactivity allows for a modular approach to building complex molecules, where different substituents can be introduced at the N1 and N4 positions in a controlled sequence.
Applications in Drug Discovery and Development
Asymmetrically substituted piperazines are integral components of numerous marketed drugs and clinical candidates. 1-Boc-4-ethoxycarbonyl piperazine serves as a versatile starting material for the synthesis of these complex molecules.
The general workflow for its application in a drug discovery program is as follows:
Figure 3: Workflow in Drug Discovery. A generalized scheme for utilizing the building block.
The piperazine moiety introduced using this building block often plays a crucial role in the pharmacological activity of the final compound by:
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Improving Pharmacokinetic Properties: The basic nature of the piperazine nitrogen can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.
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Enhancing Target Binding: The piperazine ring can act as a linker to orient other functional groups for optimal interaction with the biological target, or it can directly participate in binding through hydrogen bonding or ionic interactions.
Safety and Handling
As with all chemical reagents, 1-Boc-4-ethoxycarbonyl piperazine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
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Hazard Statements: Based on data for similar compounds, it is expected to be harmful if swallowed and may cause skin and eye irritation.[3]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
1-Boc-4-ethoxycarbonyl piperazine is a testament to the power of strategic protecting group chemistry in modern organic synthesis. Its asymmetrically functionalized nature provides a robust and versatile platform for the construction of complex, biologically active molecules. For researchers in drug discovery and development, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the creation of novel therapeutics. The principles of orthogonal protection and selective functionalization embodied by this molecule will continue to be a cornerstone of efficient and elegant synthetic design.
References
- Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 745-759.
- Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
Sources
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. 219509-82-7|1-tert-Butyl 4-ethyl piperazine-1,4-dicarboxylate|BLD Pharm [bldpharm.com]
